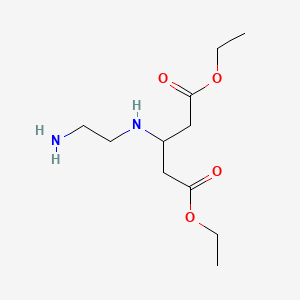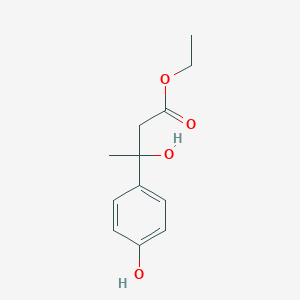
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate is a chemical compound belonging to the class of organic compounds known as hydroxycinnamic acid esters. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a phenyl ring and a butanoate ester group. It is a derivative of cinnamic acid and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-hydroxy-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydroxylation Reaction: Another method involves the hydroxylation of ethyl cinnamate using a suitable oxidizing agent like osmium tetroxide (OsO4) to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the hydroxyl groups into other functional groups.
Substitution: Substitution reactions can introduce different substituents at the phenyl ring or the butanoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced derivatives.
Substitution Products: Halogenated compounds, nitro compounds, and other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in studies related to enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: It is employed in the production of fragrances, flavors, and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the Nrf2 pathway, which are crucial in regulating inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Ethyl ferulate
Ethyl caffeate
Ethyl p-coumarate
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,13,15H,3,8H2,1-2H3 |
Clé InChI |
LHNULGDVHYAMGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

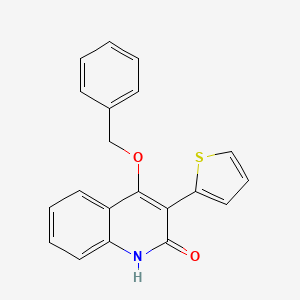
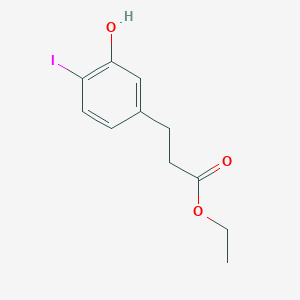

![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
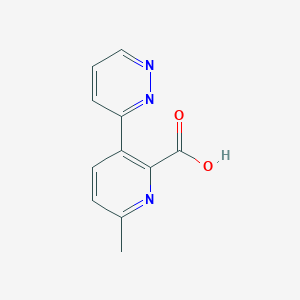
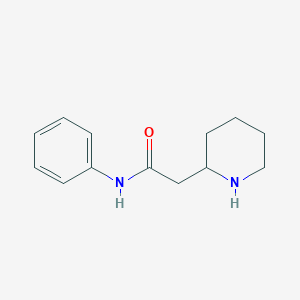
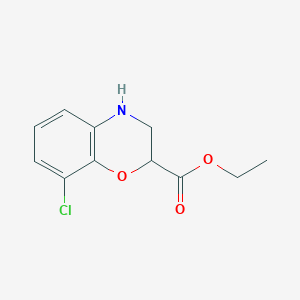
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
